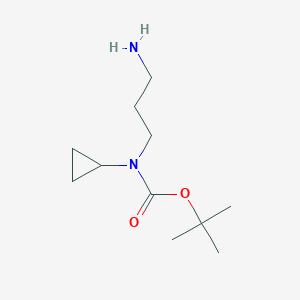

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of carbamate chemistry, which has its roots in the early twentieth century when researchers began exploring nitrogen-containing protecting groups for amino acid synthesis. Carbamates, characterized by the presence of a carbamate functional group consisting of a carbonyl group attached to a nitrogen atom that is also bonded to an alkyl or aryl group, became increasingly important as synthetic chemists recognized their utility in complex molecule construction.

The specific compound this compound was first synthesized and characterized as part of research efforts to develop novel building blocks for pharmaceutical chemistry. The compound was created in 2009 and has been modified as recently as 2025, indicating ongoing research interest and potential applications. The incorporation of both a cyclopropyl group and a protected aminopropyl chain reflects the sophisticated understanding of structure-activity relationships that had developed in organic chemistry by the early 21st century.

The historical development of this compound can be traced through various synthetic methodologies that emerged in the late 20th and early 21st centuries. These included advances in protecting group chemistry, particularly the widespread adoption of tert-butoxycarbonyl protecting groups, and the growing recognition of cyclopropyl moieties as important pharmacophores in drug discovery.

Motivation for Academic Research

The academic research interest in this compound stems from several key factors that make this compound particularly valuable for scientific investigation. Primary among these is its function as a versatile protecting group in organic synthesis, where it serves to temporarily mask the reactivity of amino groups during complex multi-step synthetic sequences. This protecting group capability is essential in pharmaceutical intermediate synthesis, where selective protection and deprotection of functional groups allows for the controlled construction of complex molecular architectures.

Research motivation also derives from the compound's potential applications in medicinal chemistry, where its structural features make it a candidate for further pharmacological studies. The presence of the cyclopropyl group, which is known to confer unique conformational constraints and electronic properties, combined with the aminopropyl chain, creates opportunities for investigating novel biological activities. The compound's ability to participate in various chemical reactions, including hydrolysis under acidic conditions and nucleophilic substitution reactions, makes it an attractive target for methodology development in synthetic organic chemistry.

Furthermore, the compound serves as a model system for understanding structure-activity relationships in carbamate chemistry. Researchers have utilized this compound to investigate how structural modifications affect binding affinities and biological activities, providing valuable insights that can be applied to the design of new therapeutic agents. The compound's role in drug development extends beyond its immediate applications, as it contributes to the broader understanding of how molecular structure influences pharmacological properties.

Overview of Structural Features

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical properties and synthetic utility. The compound has a molecular weight of 214.30 grams per mole and follows the International Union of Pure and Applied Chemistry naming convention as this compound. The structural analysis reveals a complex architecture that incorporates multiple functional groups, each contributing specific chemical characteristics.

Table 1: Molecular Properties of this compound

The tert-butyl group serves as a bulky protecting group that provides steric hindrance and can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule. This selectivity is crucial for its applications in multi-step synthetic sequences where orthogonal protection strategies are required. The aminopropyl chain provides a three-carbon linker that offers flexibility in molecular design while maintaining appropriate spacing between functional groups.

The cyclopropyl moiety represents one of the most structurally interesting features of the compound. This three-membered ring system imparts significant ring strain, which influences both the compound's reactivity and its biological properties. The cyclopropyl group is known to serve as a bioisostere for other functional groups and can significantly alter the pharmacokinetic properties of molecules in which it is incorporated. The specific positioning of the cyclopropyl group in this molecule creates unique conformational constraints that affect how the compound interacts with biological targets and participates in chemical reactions.

Relevance in Contemporary Chemical Science

In contemporary chemical science, this compound occupies a significant position due to its versatility and utility across multiple research domains. The compound's primary relevance lies in its role as a pharmaceutical intermediate, where it serves as a building block for the synthesis of more complex bioactive molecules. Modern drug discovery efforts frequently employ such protected amine derivatives as key intermediates in the construction of candidate therapeutic compounds.

The compound demonstrates particular value in contemporary synthetic methodology development, where researchers utilize it to explore new approaches to carbon-nitrogen bond formation and protecting group chemistry. Recent synthetic applications have included its use in coupling reactions with various electrophiles, where careful control of temperature and reaction conditions ensures optimal yields and stereochemical outcomes. These methodological advances contribute to the broader field of organic synthesis by providing new tools for constructing complex molecular architectures.

Current research applications extend into materials science, where the compound's unique structural features make it suitable for incorporation into polymeric systems and advanced materials. The combination of the rigid cyclopropyl group with the flexible aminopropyl chain provides opportunities for tuning material properties in sophisticated ways. Additionally, the compound serves as a valuable probe for studying structure-activity relationships in medicinal chemistry, where modifications to its structure can provide insights into how molecular features influence biological activity.

Table 2: Contemporary Research Applications of this compound

The compound's relevance in contemporary science is further enhanced by its role in green chemistry initiatives, where researchers seek to develop more environmentally friendly synthetic methods. The ability to introduce and remove the tert-butoxycarbonyl protecting group under relatively mild conditions makes this compound attractive for sustainable synthetic approaches. This environmental consideration has become increasingly important as the chemical industry seeks to reduce its ecological footprint while maintaining synthetic efficiency.

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGQZAUMPALUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a protecting group for amines. The reaction conditions typically include mild temperatures and the presence of catalysts to ensure high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Biochemical Research Applications

This compound serves as a biochemical reagent in several research areas:

- Anti-Infection Studies : It has shown potential as an antibiotic and antiviral agent, effective against various pathogens including bacteria, viruses, and fungi. Specific applications include:

- Cellular Mechanisms : The compound is involved in studying cellular processes such as:

- Signal Transduction Pathways : It is utilized in research focusing on various signaling pathways, including:

Pharmaceutical Development

In pharmaceutical contexts, tert-butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is being explored for its potential in drug development:

- Antibody-Drug Conjugates (ADCs) : The compound can be linked to antibodies to deliver cytotoxic agents specifically to cancer cells, enhancing therapeutic efficacy while minimizing side effects .

- PROTAC Technology : It plays a role in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases like cancer .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Case Study 1 : A study demonstrated that this compound effectively inhibited β-lactamase activity in resistant bacterial strains, restoring the efficacy of β-lactam antibiotics .

- Case Study 2 : Research on ADCs involving this compound showed improved targeting of tumor cells with reduced off-target effects compared to traditional chemotherapeutics, indicating its potential for safer cancer treatments .

Mechanism of Action

The mechanism by which tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate exerts its effects involves interactions with molecular targets and pathways. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

tert-Butyl N-(3-aminopropyl)-N-methylcarbamate

- Structure : Replaces the cyclopropyl group with a methyl substituent (CAS 3969-84-4, 150349-36-3).

- Molecular Weight: Lower molecular weight (e.g., ~202.29 g/mol for methyl vs. ~251.3 g/mol for cyclopropyl variant), affecting solubility and crystallization behavior .

- Applications : Commonly used in peptide synthesis where minimal steric interference is desired .

tert-Butyl N-(3-aminopropyl)carbamate (N-Boc-1,3-propanediamine)

- Structure : Lacks the N-cyclopropyl substituent, featuring a single Boc-protected primary amine (CAS referenced in ).

- Key Differences :

- Reactivity : The unprotected secondary amine in the cyclopropyl analog allows for selective functionalization, whereas the primary amine in this compound may undergo undesired side reactions .

- Applications : Primarily used as a linker in polymer chemistry or as a precursor for diamine-based ligands .

tert-Butyl N-(3-amino-3-thioxopropyl)carbamate

- Structure : Incorporates a thioxo (C=S) group (CAS 77152-97-7, MW 204.29 g/mol).

- Stability: The sulfur atom may reduce hydrolytic stability compared to the oxygen-based carbamate in the cyclopropyl variant .

tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate

- Structure : Features a trifluoro and hydroxy group (CAS 1219606-48-0, MW 229.20 g/mol).

- Key Differences :

- Hydrophobicity : The trifluoromethyl group increases hydrophobicity, while the hydroxyl group enables hydrogen bonding, making this compound useful in chiral separations or fluorinated polymer synthesis .

- Reactivity : The hydroxy group introduces susceptibility to oxidation, unlike the cyclopropyl analog .

Piperidine and Cyclohexane Derivatives

- Examples: (S)-tert-Butyl (1-(2-amino-3-methylbutanoyl)piperidin-4-yl)(cyclopropyl)carbamate (CAS 1354004-16-2) . trans-1,4-Diaminocyclohexane-modified resins ().

- Key Differences: Conformational Rigidity: Cyclohexane and piperidine rings provide distinct spatial arrangements compared to the cyclopropyl group, affecting binding affinity in catalysis or sorption applications . Sorption Efficiency: trans-1,4-Diaminocyclohexane resins exhibit higher Ag(I) sorption capacity (130.7 mg/g) compared to aminopropyl analogs, suggesting cyclopropyl variants may have intermediate performance .

Table 1: Comparative Properties of Selected Analogs

Biological Activity

tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and biological interactions. Research has indicated that it may play significant roles in enzyme modulation, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.26 g/mol. Its structural components include:

- tert-butyl group : Provides steric bulk and lipophilicity.

- Cyclopropyl group : Imparts unique steric and electronic properties that can influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may function as an inhibitor or activator depending on the target enzyme or receptor involved.

Key Mechanisms:

- Enzyme Modulation : The compound can bind to active sites on enzymes, altering their activity and influencing metabolic pathways. This property suggests potential applications in drug development as enzyme inhibitors or activators.

- Receptor Interaction : Preliminary studies indicate that it may modulate specific receptors in the central nervous system, potentially affecting neurotransmitter signaling pathways.

Biological Activity Studies

Research has explored the biological activities of this compound in various contexts:

-

Enzyme Interaction Studies :

- The compound has been shown to inhibit specific serine proteases, which are crucial in physiological processes such as blood coagulation and inflammation .

- In vitro studies suggest that it can modulate the activity of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

-

Pharmacological Applications :

- Investigations into its analgesic and anti-inflammatory properties have been initiated, with some evidence suggesting efficacy in modulating pain pathways .

- Its antimicrobial properties are under preliminary investigation, with studies indicating potential effectiveness against certain bacterial strains .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique characteristics of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl N-(3-hydroxypropyl)carbamate | Hydroxyl group instead of amino | Limited enzyme modulation |

| N-Boc-1,3-diaminopropane | Contains two amino groups | Broad spectrum of enzyme inhibition |

| tert-Butyl (3-amino-2-hydroxypropyl)carbamate | Hydroxy group influences solubility | Enhanced interaction with metabolic enzymes |

The presence of the cyclopropyl group in this compound is particularly significant as it confers distinct steric and electronic properties that enhance its biological activity compared to other carbamates.

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study on Enzyme Inhibition :

-

Therapeutic Application Exploration :

- Research into its analgesic properties revealed that the compound could reduce pain responses in animal models, indicating potential for development as a non-opioid pain management solution .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-(3-aminopropyl)-N-cyclopropylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves carbamate formation via reaction of 3-aminopropyl-cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile). Catalytic bases like triethylamine or DMAP are used to deprotonate the amine and drive the reaction. Optimization strategies include:

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-Boc protection).

- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR :

- Boc group : tert-Butyl protons at δ 1.3–1.5 ppm (singlet); carbonyl carbon (C=O) at ~155 ppm.

- Cyclopropyl protons : Distinct splitting patterns (δ 0.5–1.2 ppm) due to ring strain.

- Aminopropyl chain : NH signals (δ 1.5–3.0 ppm, broad) and methylene/methine protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 229.2 (C₁₁H₂₁N₂O₂⁺) confirms molecular weight .

Q. What safety precautions and PPE are essential when handling this compound in laboratory settings?

- GHS Classification : While specific data for this compound is limited, structurally similar carbamates are non-classified under GHS but may cause mild irritation.

- PPE Recommendations :

- Respiratory : N95/P2 masks for dust control.

- Gloves : Nitrile gloves (≥0.11 mm thickness).

- Eye protection : Goggles with side shields.

- Ventilation : Use fume hoods for weighing and reactions.

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can this compound serve as a building block for synthesizing heterocyclic compounds with bioactivity?

The primary amine and cyclopropyl groups enable diverse functionalization:

- Mitsunobu Reaction : Coupling with alcohols to form C-N bonds for heterocycles (e.g., pyrrolidines).

- Ring-Opening Reactions : Cyclopropane strain facilitates nucleophilic attack by thiols or amines to generate fused rings.

- Example : In a patent application, analogous Boc-protected amines were used to synthesize imidazole derivatives with anti-cancer activity via Pd-catalyzed cross-coupling .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Solubility Conflicts : Use standardized solvents (e.g., DMSO-d₆ for NMR) and control temperature/pH. For aqueous solubility, conduct shake-flask experiments with HPLC validation.

- Stability Issues : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. If decomposition occurs, consider alternative protecting groups (e.g., Fmoc).

- Data Validation : Cross-reference with high-purity commercial standards or independently synthesize the compound .

Q. How does the compound’s structural configuration influence its metal ion sorption efficiency?

The aminopropyl moiety acts as a chelating site for metal ions (e.g., Ag⁺, Cu²⁺). Key factors include:

- Steric Effects : The cyclopropyl group may restrict binding geometry, reducing sorption capacity compared to linear analogs (e.g., tert-Butyl N-(4-aminobutyl)carbamate).

- Kinetic Models : Fit sorption data to pseudo-first-order (Lagergren) or pseudo-second-order models. For example, a related carbamate achieved Ag⁺ sorption capacity of 105–131 mg/g, with kinetics best described by pseudo-first-order (R² > 0.98) .

Q. Notes

- Avoid abbreviations; use full chemical names.

- Methods prioritize reproducibility and validation via peer-reviewed protocols.

- For synthesis scale-up, consult GMP-compliant facilities for hazardous steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.